molecular formula C18H24ClN7O2 B11178770 Ethyl 4-({4-amino-6-[(3-chloro-4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate

Ethyl 4-({4-amino-6-[(3-chloro-4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate

Cat. No.: B11178770
M. Wt: 405.9 g/mol
InChI Key: MOKAQHYULZFCHW-UHFFFAOYSA-N
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Description

Ethyl 4-({4-amino-6-[(3-chloro-4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate is a complex organic compound that features a triazine ring, a piperazine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({4-amino-6-[(3-chloro-4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine.

    Substitution Reactions: The triazine ring undergoes substitution reactions with 3-chloro-4-methylphenylamine and piperazine to introduce the desired functional groups.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({4-amino-6-[(3-chloro-4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the triazine ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazine ring and piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as halides, amines, and alcohols can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Ethyl 4-({4-amino-6-[(3-chloro-4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique functional groups.

    Biological Studies: The compound may be used in studies involving cell signaling, enzyme inhibition, or other biochemical pathways.

Mechanism of Action

The mechanism of action for Ethyl 4-({4-amino-6-[(3-chloro-4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The triazine ring and piperazine moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is its combination of functional groups, which provides unique chemical properties and potential applications. The presence of both the triazine and piperazine rings, along with the specific substituents, makes it a versatile compound for various scientific and industrial uses.

Properties

Molecular Formula

C18H24ClN7O2

Molecular Weight

405.9 g/mol

IUPAC Name

ethyl 4-[[4-amino-6-(3-chloro-4-methylanilino)-1,3,5-triazin-2-yl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H24ClN7O2/c1-3-28-18(27)26-8-6-25(7-9-26)11-15-22-16(20)24-17(23-15)21-13-5-4-12(2)14(19)10-13/h4-5,10H,3,6-9,11H2,1-2H3,(H3,20,21,22,23,24)

InChI Key

MOKAQHYULZFCHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC(=C(C=C3)C)Cl)N

Origin of Product

United States

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